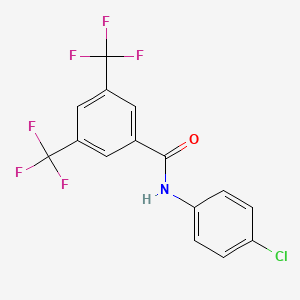

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide

Description

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by a 4-chlorophenylamine group attached to a benzoyl moiety substituted with two trifluoromethyl groups at the 3- and 5-positions. This structure confers unique physicochemical properties, such as high lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and agrochemical research. The compound’s synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzoic acid with 4-chloroaniline using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6NO/c16-11-1-3-12(4-2-11)23-13(24)8-5-9(14(17,18)19)7-10(6-8)15(20,21)22/h1-7H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBALTJVBXBDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 4-chloroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products, such as nitro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

Reduction Reactions: Products include amines or other reduced derivatives of the original compound.

Oxidation Reactions: Products include nitro derivatives or other oxidized forms of the compound.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of interest for drug discovery and development.

Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

CCG-1423 (N-[2-[(4-Chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide)

- Structural Difference : Incorporates an ethoxy linker with a methyl-oxo group between the benzamide and 4-chlorophenylamine moieties.

- Functional Impact : Demonstrates inhibition of Rho pathway-mediated signaling and serum response factor (SRF) transcription, reducing cancer cell viability and migration in triple-negative breast cancer models .

- Key Data :

NRC-aN-019 ((3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide)

- Functional Impact :

Agrochemical Analogues

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Difference : Contains an isopropoxy group on the phenyl ring and a single trifluoromethyl group on the benzoyl moiety.

- Functional Impact : Used as a fungicide, targeting succinate dehydrogenase in fungi. The reduced trifluoromethyl substitution decreases metabolic resistance compared to the target compound .

Solubility and Stability

| Compound | Solubility in 0.1N HCl (mg/mL) | Hygroscopicity | Stability (25°C/60% RH) |

|---|---|---|---|

| Target Compound | 0.0013 | Moderate | 6 months |

| NRC-aN-019 Tosylate | 0.04020 | Low | >12 months |

| CCG-1423 | Not reported | High | 3 months |

Anticancer Activity

Prodrug Derivatives

- AER-271 (N-[3,5-bis(Trifluoromethyl)phenyl]-5-chloro-2-(phosphonooxy)benzamide): A phosphate prodrug with enhanced aqueous solubility (0.0078 mg/mL in water) for improved bioavailability .

Biological Activity

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and two trifluoromethyl groups attached to a benzamide core. Its chemical formula is . The unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and influence the binding affinity to biological targets.

- Enzyme Inhibition : The compound exhibits potential inhibitory effects on certain enzymes, which could be leveraged in therapeutic applications.

- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- A study demonstrated that derivatives containing similar structural motifs showed moderate to high potency against multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A-498 (renal cancer) .

- The compound's ability to induce apoptosis was noted through the activation of caspase-3, suggesting a mechanism for its anticancer effects .

Pharmacological Applications

The compound has been explored for its potential as a therapeutic agent in various diseases:

- Drug Development : Its interactions with specific molecular targets make it a candidate for the treatment of diseases like cancer and potentially other conditions influenced by enzyme activity .

- Bioactive Molecule : Research indicates that it may serve as a bioactive molecule in drug discovery, particularly in developing new therapeutic agents .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide, and how can reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving coupling agents, nucleophilic substitutions, and microwave-assisted catalysis. For example:

- Step 1 : 3,5-Bis(trifluoromethyl)benzoic acid is activated using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile, followed by coupling with intermediates like 1-(3-chloropyrazin-2-yl)ethylamine (yield: 85%) .

- Step 2 : Subsequent modifications (e.g., cyanide substitution via Pd-catalyzed reactions under microwave irradiation at 130°C) yield derivatives with ~45% efficiency .

- Optimization Tips : Use Pd(PPh₃)₄ as a catalyst for cyanide substitution and monitor reaction progress via TLC (PE:EtOAc = 3:1, Rf = 0.4). Purify via silica gel chromatography (17% EtOAc in PE) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- 1H/13C NMR : Confirm regiochemistry and purity. For example, trifluoromethyl groups appear as distinct singlets at δ ~7.8–8.2 ppm in ¹H NMR .

- HRMS : Validate molecular weight (e.g., m/z 463.65 for the phosphate prodrug derivative) .

- TLC : Monitor reaction progress using solvent systems like PE:EtOAc (3:1) .

- Melting Point : Reported as 163–167°C for the pure compound .

Q. What are the primary biological targets and mechanisms of action?

The compound (alias CCG-1423) inhibits Rho-mediated signaling and serum response factor (SRF) transcription. Key mechanisms include:

- Blocking MLK1 nuclear localization, reducing SRF-driven gene expression .

- Suppressing cell migration and viability in triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) at IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in the synthesis of derivatives?

- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for cyanide coupling to improve yields beyond 45% .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .

- Microwave Parameters : Adjust irradiation time (e.g., 10–15 min at 130°C) to balance conversion and byproduct formation .

Q. How should contradictory biological data (e.g., variable cytotoxicity across cell lines) be addressed?

Q. What strategies are recommended for mechanistic studies of Rho/SRF pathway inhibition?

Q. How can solubility and stability challenges be mitigated in in vitro studies?

Q. What advanced analytical methods can resolve structural ambiguities in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.